1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one
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Overview
Description
This compound belongs to a class of organic molecules featuring the tetrazole ring, often used in medicinal chemistry due to their biological activity. It contains a fluorophenyl group, a piperazine ring, and an ether linkage.
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
Compounds with similar structures are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves creating the tetrazole ring through cyclization reactions with appropriate precursors like azides and nitriles. The piperazine moiety can be introduced through nucleophilic substitution reactions. The fluorophenyl group is usually incorporated through halogenation followed by a coupling reaction.
Industrial Production Methods: : On an industrial scale, this compound can be synthesized using continuous flow reactors to manage exothermic reactions and increase efficiency. High-purity starting materials and optimized reaction conditions are essential for producing large quantities.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including oxidation, reduction, and substitution. Oxidation might occur at the piperazine ring, while reduction could impact the fluorophenyl group. Substitution reactions typically happen at positions activated by the piperazine or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) in the presence of protic solvents.
Substitution: : Alkyl halides for nucleophilic substitution at the piperazine ring.
Major Products: : The major products often depend on the specific reaction conditions but may include substituted derivatives retaining the core structural motifs.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In the study of receptor binding and enzyme inhibition due to its tetrazole moiety.
Medicine: : Potential use as an anti-inflammatory or antimicrobial agent.
Industry: : Utilized in creating specialized polymers or as intermediates in pharmaceutical manufacturing.
Comparison with Similar Compounds
Comparison: : Compared to other tetrazole-containing compounds, this molecule’s unique structural features, like the fluorophenyl and piperazine groups, offer distinct pharmacokinetic and pharmacodynamic properties.
Similar Compounds
1-phenyl-1H-tetrazole
1-(4-fluorophenyl)-1H-tetrazole
1-(3-chlorophenyl)-1H-tetrazole
Each compound possesses unique characteristics that influence their respective applications.
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Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-24-11-15(23)21-7-5-20(6-8-21)10-14-17-18-19-22(14)13-4-2-3-12(16)9-13/h2-4,9H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGJUVNYRYKTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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